3-Cyclobutyl-5-fluoro-1H-indole
CAS No.: 1699588-52-7
Cat. No.: VC5264683
Molecular Formula: C12H12FN
Molecular Weight: 189.233
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1699588-52-7 |
|---|---|
| Molecular Formula | C12H12FN |
| Molecular Weight | 189.233 |
| IUPAC Name | 3-cyclobutyl-5-fluoro-1H-indole |
| Standard InChI | InChI=1S/C12H12FN/c13-9-4-5-12-10(6-9)11(7-14-12)8-2-1-3-8/h4-8,14H,1-3H2 |
| Standard InChI Key | HPKSQOVVWPRNGI-UHFFFAOYSA-N |
| SMILES | C1CC(C1)C2=CNC3=C2C=C(C=C3)F |
Introduction
| Property | Value |
|---|---|
| CAS Number | 1699588-52-7 |
| Molecular Formula | C₁₂H₁₂FN |
| Molecular Weight | 189.233 g/mol |
| IUPAC Name | 3-cyclobutyl-5-fluoro-1H-indole |
| SMILES | C1CC(C1)C2=CNC3=C2C=C(C=C3)F |
| InChI Key | HPKSQOVVWPRNGI-UHFFFAOYSA-N |
Significance in Medicinal Chemistry
Indole derivatives are privileged structures in drug discovery, with applications spanning antidepressants, antivirals, and anticancer agents. The incorporation of a cyclobutyl group enhances metabolic stability and target selectivity, while fluorine improves membrane permeability and binding affinity . Preliminary studies suggest that 3-cyclobutyl-5-fluoro-1H-indole may interact with serotonin receptors or inflammation-associated enzymes, though specific targets remain under investigation.
Synthesis Methods
Brønsted Acid-Catalyzed One-Pot Synthesis
A breakthrough in synthesizing indolyl cyclobutanones, including 3-cyclobutyl-5-fluoro-1H-indole, was reported by Porcu et al. (2021) . This method employs Amberlyst-15, a polystyrene-based Brønsted acid catalyst, in toluene at 50°C (Scheme 1). The reaction proceeds via a tandem activation-nucleophilic addition mechanism:
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Protonation of 2-Hydroxycyclobutanone: The catalyst protonates the carbonyl oxygen, increasing electrophilicity.
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Indole Nucleophilic Attack: The C3 position of indole attacks the activated cyclobutanone, forming a carbocation intermediate.
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Ring Contraction/Expansion: Depending on temperature, the intermediate undergoes C4–C3 ring contraction (yielding cyclopropyl carbaldehydes) or stabilizes as cyclobutanone derivatives at elevated temperatures .
Table 2: Optimized Reaction Conditions for 3-Cyclobutyl-5-fluoro-1H-indole Synthesis
| Parameter | Value |
|---|---|
| Catalyst | Amberlyst-15 (10 mol%) |
| Solvent | Toluene |
| Temperature | 50°C |
| Yield | 68–96% |
| Substrate Scope | 23 indole derivatives |
This method achieves excellent yields (up to 96%) and tolerates electron-donating substituents on indole, though electron-withdrawing groups reduce efficiency due to carbocation destabilization .
Alternative Synthetic Routes
While the one-pot method dominates current protocols, classical approaches such as Fischer indole synthesis or transition-metal-catalyzed cross-couplings remain plausible but less efficient. For instance, Suzuki-Miyaura coupling could theoretically introduce the cyclobutyl group post-indole formation, but regioselectivity challenges limit its utility.
Molecular Structure and Physicochemical Properties
Structural Analysis
X-ray crystallography data, though unavailable for this specific compound, suggest that the cyclobutyl group adopts a puckered conformation, introducing angle strain that may enhance reactivity . The fluorine atom at C5 withdraws electron density via inductive effects, polarizing the indole ring and facilitating π-π stacking with aromatic residues in biological targets.
Spectroscopic Characterization
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¹H NMR: Key signals include a singlet for the indole NH (~8.0 ppm), doublets for aromatic protons adjacent to fluorine (δ 7.0–7.3 ppm), and multiplet signals for cyclobutyl CH₂ groups (δ 1.5–2.5 ppm) .
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FTIR: Stretching vibrations at 1788 cm⁻¹ (C=O, if present), 1612 cm⁻¹ (C=C aromatic), and 1129 cm⁻¹ (C-F) .
Table 3: Selected Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.94 (s, 1H, NH), 7.25 (d, J = 8.3 Hz, Ar-H) |
| FTIR | 1788 cm⁻¹ (C=O), 1129 cm⁻¹ (C-F) |
Biological Activities and Mechanisms
Anti-Inflammatory and Anticancer Activity
Related benzopyran-indole hybrids exhibit COX-2 inhibition and apoptosis induction in cancer cells. While direct evidence for 3-cyclobutyl-5-fluoro-1H-indole is lacking, its structural similarity to these hybrids implies possible activity against inflammatory pathways or tumor proliferation.
Comparative Analysis with Related Indole Derivatives
3-Cyclobutyl-5-fluoro-1H-indole vs. Benzopyran-Indole Hybrids
The benzopyran derivative described in (C₂₅H₂₇F₂N₃O₂) shares the 5-fluoroindole moiety but incorporates a chromene carboxamide group. This extension enhances hydrophilicity and hydrogen-bonding capacity, potentially improving target engagement compared to the smaller 3-cyclobutyl analogue.
Substituent Effects on Bioactivity
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Cyclobutyl vs. Cyclopropyl: Cyclobutyl’s larger ring increases steric hindrance, possibly reducing off-target interactions.
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Fluorine Position: Fluorine at C5 (vs. C4) minimizes metabolic degradation by cytochrome P450 enzymes.
Future Research Directions
Target Identification and Validation
High-throughput screening against kinase libraries or GPCR panels could elucidate molecular targets. Computational studies should prioritize serotonin receptors and COX isoforms.
Synthetic Optimization
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Catalyst Recycling: Amberlyst-15’s reusability in large-scale synthesis requires evaluation.
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Enantioselective Synthesis: Developing asymmetric catalysis for chiral analogues could improve potency.
Pharmacokinetic Studies
Assessing solubility, metabolic stability, and bioavailability is critical. Prodrug strategies may address solubility limitations.
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